2-Chloro-3-methoxyquinoxaline
Overview
Description
2-Chloro-3-methoxyquinoxaline is a heterocyclic compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is a derivative of quinoxaline, a class of N-heterocyclic compounds that are important biological agents .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including 2-Chloro-3-methoxyquinoxaline, has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methoxyquinoxaline consists of a quinoxaline core, which is a bicyclic compound having fused benzene and pyrazine rings . It also contains a chloro group and a methoxy group attached to the quinoxaline core .Chemical Reactions Analysis
Quinoxalines, including 2-Chloro-3-methoxyquinoxaline, have been the subject of numerous synthetic routes developed by researchers, with a prime focus on green chemistry and cost-effective methods . These synthetic routes have been used to prepare quinoxaline and its derivatives for various applications .Physical And Chemical Properties Analysis
2-Chloro-3-methoxyquinoxaline is a compound with a molecular weight of 194.62 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
- Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
- It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .
Organic Chemistry and Material Science
Medicinal Chemistry
- 2-Chloro-3-methoxy quinoxaline has been used in the synthesis of various biologically active quinoxalines .
- It was attained on stirring with methanol in the presence of phase transfer catalyst triethyl-benzyl ammonium chloride(TEBAC) at room temperature, which on further reaction with piperazine in acetonitrile yielded 2-methoxy-3-(piperazin-2-yl) quinoxaline .
- 2-Chloro-3-methylquinoxaline was selected as a nucleus around which various molecular transformations were performed to obtain new compounds expected to possess optimized antimicrobial activity .
- It was used to synthesize various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage attached to a benzene ring possessing an aldehyde or a free amino group .
- These new quinoxaline derivatives were then tested for their antimicrobial activity .
Synthetic Chemistry
Antimicrobial Activity
- 2-Chloro-3-methoxy quinoxaline has been used in the development of green chemistry methods .
- It was attained on stirring with methanol in the presence of phase transfer catalyst triethyl-benzyl ammonium chloride(TEBAC) at room temperature, which on further reaction with piperazine in acetonitrile yielded 2-methoxy-3-(piperazin-2-yl) quinoxaline .
- 2-Chloro-3-methylquinoxaline was selected as a nucleus around which various molecular transformations were performed to obtain new compounds expected to possess optimized antimicrobial activity .
- It was used to synthesize various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage attached to a benzene ring possessing an aldehyde or a free amino group .
- These new quinoxaline derivatives were then tested for their antimicrobial activity .
Green Chemistry
Pharmaceuticals
properties
IUPAC Name |
2-chloro-3-methoxyquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-8(10)11-6-4-2-3-5-7(6)12-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXKLKHPMYZIAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603846 | |
Record name | 2-Chloro-3-methoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methoxyquinoxaline | |
CAS RN |
32998-25-7 | |
Record name | 2-Chloro-3-methoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-methoxyquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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